molecular formula C22H23ClN2O B1208018 2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one CAS No. 123313-61-1

2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one

Cat. No. B1208018
CAS RN: 123313-61-1
M. Wt: 366.9 g/mol
InChI Key: UTTPOQJPJBHXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Biological Activity

  • Tetrahydro-1H-benzo[a]chromeno[2,3-c]phenazin-1-ones, including variants of the chemical , have been synthesized for their potential antioxidant and anticancer activities. These compounds demonstrate good bioassay activity in vitro (Reddy, Valasani, Lim, & Jeong, 2015).

Antifungal Properties

  • Phenazine derivatives, related to 2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one, have been studied for their role in the interactions between Pseudomonas aeruginosa and Candida albicans. These compounds, including precursors to pyocyanin, accumulate within fungal cells, retaining the ability to be reversibly oxidized and reduced, and correlating with decreased fungal viability (Gibson, Sood, & Hogan, 2008).

Heterocyclic Compound Synthesis

  • New heterocyclic compounds, including derivatives of benzoxazole, have been synthesized for potential pharmacological applications. These syntheses involve reactions with various compounds including ones similar to this compound (Abood, 2016).

Medicinal Chemistry

  • In medicinal chemistry, compounds similar to this compound are used for the synthesis of selective cyclooxygenase-1 (COX-1) inhibitors. These compounds demonstrate significant biochemical COX-1 selectivity and antiplatelet efficacy (Vitale et al., 2013).

Biological Control in Agriculture

  • Phenazine compounds play a significant role in biological control in agriculture. They are involved in the suppression of diseases caused by fungal pathogens, highlighting the importance of phenazines in agricultural applications (Yu, Wang, Pierson, & Pierson, 2018).

Antioxidant Activity

Antimicrobial Activity

  • The derivatives of phenazines, including compounds structurally similar to this compound, have been synthesized and studied for their potential antimicrobial activities. This research indicates the role of such compounds in combating bacterial and fungal infections (Kumar et al., 2022).

properties

CAS RN

123313-61-1

Molecular Formula

C22H23ClN2O

Molecular Weight

366.9 g/mol

IUPAC Name

2-chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one

InChI

InChI=1S/C22H23ClN2O/c1-14-12-22(2,3)11-10-15(14)13-25-18-7-5-4-6-17(18)24-20-19(25)9-8-16(23)21(20)26/h4-9H,10-13H2,1-3H3

InChI Key

UTTPOQJPJBHXNA-UHFFFAOYSA-N

SMILES

CC1=C(CCC(C1)(C)C)CN2C3=CC=CC=C3N=C4C2=CC=C(C4=O)Cl

Canonical SMILES

CC1=C(CCC(C1)(C)C)CN2C3=CC=CC=C3N=C4C2=CC=C(C4=O)Cl

Other CAS RN

123313-61-1

synonyms

WS 9659 B
WS-9659B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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